molecular formula C9H19NO3 B136270 tert-Butyl ethyl(2-hydroxyethyl)carbamate CAS No. 152192-95-5

tert-Butyl ethyl(2-hydroxyethyl)carbamate

Cat. No. B136270
CAS RN: 152192-95-5
M. Wt: 189.25 g/mol
InChI Key: OPSQZIGTEBZROY-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(2-hydroxyethyl)carbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as intermediates in pharmaceutical synthesis, pesticides, and polymers.

Synthesis Analysis

The synthesis of this compound and related compounds has been explored in several studies. For instance, an enantioselective synthesis involving iodolactamization as a key step was described for a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists . Another study reported the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, which act as N-(Boc)-protected nitrones in reactions with organometallics . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was investigated, leading to optically pure enantiomers .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, related compounds have been studied, such as the layered structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, which exhibit intermolecular hydrogen bonding . The molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was also analyzed, revealing intramolecular hydrogen bonds and chains linked by N-H...O hydrogen bonds in the crystal .

Chemical Reactions Analysis

The chemical reactivity of this compound-related compounds has been explored in various contexts. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate was used as a source of the MeNHCH2- synthon, reacting with different electrophiles and leading to functionalized carbamates . The photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives was also studied, resulting in tert-butyl N-(1-ethoxycyclopropyl)carbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound itself are not detailed in the provided papers. However, the properties of similar compounds can be inferred. For instance, the enzymatic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate showed excellent enantioselectivity, which is a significant property for the synthesis of chiral compounds . The solubility, stability, and reactivity of these compounds are crucial for their use as intermediates in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • tert-Butyl ethyl(2-hydroxyethyl)carbamate is utilized in the synthesis of complex organic compounds. For instance, Wu (2011) describes its use in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its role as an intermediate in chemical reactions (Zhong-Qian Wu, 2011).
  • Chalina, Chakarova, and Staneva (1998) report the synthesis of novel carbamates, including compounds similar to this compound, which exhibit antiarrhythmic and hypotensive properties (E. Chalina, L. Chakarova, D. Staneva, 1998).

Structural and Crystalline Analysis

  • The compound has been studied for its crystalline structure and properties. Oku et al. (2004) investigated a related compound, focusing on its crystal structure and the interactions within its molecular structure (H. Oku, R. Naito, Keiichi Yamada, R. Katakai, 2004).
  • Piovan, Pasquini, and Andrade (2011) explored the enzymatic kinetic resolution of a similar carbamate, demonstrating its potential as a key intermediate in the synthesis of chiral compounds (Leandro Piovan, Monica D. Pasquini, L. Andrade, 2011).

Applications in Biologically Active Compounds

  • Zhao, Guo, Lan, and Xu (2017) developed a synthetic method for a compound related to this compound, demonstrating its importance in the synthesis of biologically active compounds such as omisertinib (AZD9291) (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

tert-Butyl ethyl(2-hydroxyethyl)carbamate, also known as BOC,ET-GLYCINOL, is primarily used as a biochemical reagent . It is an amine derivative and is commonly used in the protection of amino acids . The primary targets of this compound are therefore amino acids, particularly in the context of biochemical research and synthesis .

Mode of Action

The compound acts as a protecting group for amino acids during synthesis . It interacts with the amino group of the amino acid, forming a carbamate linkage . This protects the amino group from unwanted reactions during the synthesis process . The tert-butyl group can be deprotected under acidic conditions .

Biochemical Pathways

The compound is involved in the synthesis of phosphatidylserine and ornithine . These are important biochemical pathways in the body. Phosphatidylserine is a component of the cell membrane and plays a key role in apoptosis (cell death), while ornithine is a key compound in the urea cycle, which is responsible for detoxifying ammonia in the body .

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it could have good bioavailability .

Result of Action

The primary result of the action of this compound is the protection of the amino group in amino acids during synthesis . This allows for the successful synthesis of complex biochemical compounds without unwanted side reactions .

Action Environment

The action of this compound is influenced by the pH of the environment . The compound can be deprotected under acidic conditions . Therefore, the pH of the reaction environment is a key factor in determining the efficacy and stability of this compound .

properties

IUPAC Name

tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSQZIGTEBZROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565517
Record name tert-Butyl ethyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152192-95-5
Record name tert-Butyl ethyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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